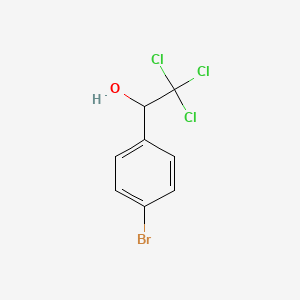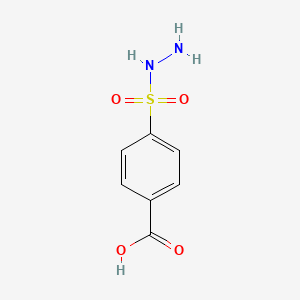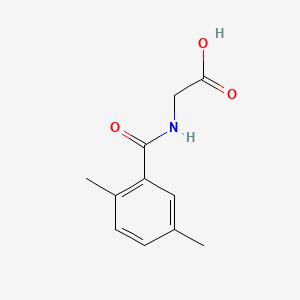
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)-, also known as Isodihydrolavandulol, is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a hexenyl group with methyl and isopropyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-2-hexen-1-ol with isopropyl magnesium bromide under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- often involves the use of catalytic hydrogenation of the corresponding aldehyde or ketone. This method is preferred due to its efficiency and scalability. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated compounds
Scientific Research Applications
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-: Similar in structure but differs in the presence of a cyclohexenyl group instead of a hexenyl group.
Cyclohexanol, 5-methyl-2-(1-methylethyl)-: Similar molecular formula but differs in the saturation of the carbon chain.
Uniqueness
2-Hexen-1-ol, 5-methyl-2-(1-methylethyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a hexenyl group with methyl and isopropyl substituents makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
40853-53-0 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-5-methyl-2-propan-2-ylhex-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-8(2)5-6-10(7-11)9(3)4/h6,8-9,11H,5,7H2,1-4H3/b10-6- |
InChI Key |
VUGJPGPMYGKRPW-POHAHGRESA-N |
SMILES |
CC(C)CC=C(CO)C(C)C |
Isomeric SMILES |
CC(C)C/C=C(/CO)\C(C)C |
Canonical SMILES |
CC(C)CC=C(CO)C(C)C |
Key on ui other cas no. |
40853-53-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl 7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1617915.png)


![2-[(3,5-Dichloro-2-hydroxybenzylidene)amino]-2-methylpropane-1,3-diol](/img/structure/B1617919.png)

![1H-Indole-7-carboxylic acid, 3-[1-[7-[(hexadecylsulfonyl)amino]-1H-indol-3-yl]-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl]-](/img/structure/B1617923.png)
